molecular formula C10H15N3 B2884858 N-cyclobutyl-4,6-dimethylpyrimidin-2-amine CAS No. 1249515-12-5

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine

Cat. No.: B2884858
CAS No.: 1249515-12-5
M. Wt: 177.251
InChI Key: HJNBIBZWSBCDRW-UHFFFAOYSA-N
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Description

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine is a chemical compound belonging to the class of aminopyrimidines. This compound is characterized by a pyrimidine ring substituted with cyclobutyl and dimethyl groups. Aminopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps :

    Formation of the pyrimidine ring: This can be achieved through the cyclization of suitable precursors such as benzylidene acetones and ammonium thiocyanates.

    Aromatization: The intermediate compounds undergo aromatization to form the pyrimidine ring structure.

    Substitution reactions: Introduction of the cyclobutyl and dimethyl groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic pathways . The compound may act by binding to enzymes or receptors critical for the survival of these pathogens, thereby disrupting their normal functions.

Comparison with Similar Compounds

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine can be compared with other aminopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-7-6-8(2)12-10(11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNBIBZWSBCDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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